Spiro[5.5]undec-1-en-3-one
Overview
Description
Spiro[5.5]undec-1-en-3-one, also known as spiroketone, is a bicyclic organic compound with a spiro[cyclohexane-1,3’-indene]-2’,5-dione structure. It has a CAS Number of 30834-42-5 and a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of spiro [5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units has been reported .Molecular Structure Analysis
The IUPAC Name of Spiro[5.5]undec-1-en-3-one is the same as its common name. The InChI Code is 1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 .Scientific Research Applications
1. Stereochemistry and Configurational Assignments
- Study Focus : Stereochemical analysis of 2,4-dioxaspiro[5.5]undec-8-enes, derivatives of Spiro[5.5]undec-1-en-3-one.
- Key Insights : These spiro compounds usually exist as a mix of two diastereomers, differing in olfactory properties despite similar topography. The study provides insights into their cis, trans isomerism and configurational assignments (Bruns, Conrad, & Steigel, 1979).
2. Synthesis and Structural Analysis
- Study Focus : Synthesis of novel 1-thia-5,9-diaza-spiro[5.5]undec-2-ene and its recyclization.
- Key Insights : Efficient synthesis methods and structural elucidation using various spectroscopic techniques are detailed, indicating broad applicability in organic chemistry (Shaker et al., 2010).
Safety And Hazards
properties
IUPAC Name |
spiro[5.5]undec-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESIESOPRMRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314641 | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undec-1-en-3-one | |
CAS RN |
30834-42-5 | |
Record name | 30834-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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